Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate is a compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate typically involves the reaction of 2-methylthiazole with appropriate reagents to introduce the amino and ester functional groups. One common method involves the use of methyl acrylate and ammonia in the presence of a catalyst to form the desired product . The reaction conditions often include moderate temperatures and controlled pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate: A closely related compound with similar structural features.
Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate: Another thiazole derivative with comparable properties.
Uniqueness
Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 2-position of the thiazole ring can enhance its stability and modify its interaction with biological targets .
Properties
Molecular Formula |
C8H12N2O2S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
methyl 2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoate |
InChI |
InChI=1S/C8H12N2O2S/c1-5-10-6(4-13-5)3-7(9)8(11)12-2/h4,7H,3,9H2,1-2H3 |
InChI Key |
VRHHKTQIMBOKHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC(C(=O)OC)N |
Origin of Product |
United States |
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